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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145

An In-depth Examination of the Structure, Stereochemistry, Synthesis, and Spectroscopic
Characterization of a Key Chiral Building Block.

This technical guide provides a detailed overview of (R)-1-(4-Methoxyphenyl)ethanol, a
valuable chiral intermediate in the pharmaceutical and fine chemical industries. This document
is intended for researchers, scientists, and drug development professionals, offering a
centralized resource on its chemical and physical properties, detailed synthetic methodologies,
and comprehensive spectroscopic data.

Core Properties and Structure

(R)-1-(4-Methoxyphenyl)ethanol is a chiral secondary alcohol. The stereochemistry at the
carbinol center, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial
for its application in asymmetric synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a methoxy group at the para position
(position 4) and a 1-hydroxyethyl group at position 1. The chiral center is the carbon atom
bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom.

Physicochemical Data
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A summary of the key physicochemical properties of (R)-1-(4-Methoxyphenyl)ethanol is
presented in Table 1. This data is essential for its handling, purification, and use in chemical

reactions.

Property Value Reference(s)

Chemical Formula CoH1202 [11[2]

Molecular Weight 152.19 g/mol [11[3]

CAS Number 1517-70-0 [1][2]
Clear colorless to pale yellow

Appearance o [41[5]
liquid/oil

Density 1.053 - 1.079 g/cm3 at 25 °C [1][6]

. ) 254.3 °C at 760 mmHg; 95 °C

Boiling Point [1][6]
at 1 mmHg

Melting Point Not available [1][6]

Refractive Index (n20/D) 1.5300 - 1.5360 [4]

Optical Rotation [a]D?8 +44.06 (c = 0.54, CHzCl2) [7]

Not miscible in water. Soluble
N in organic solvents like
Solubility [5][8]
chloroform, ethyl acetate, and

methanol.

Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

The enantiomerically pure (R)-1-(4-Methoxyphenyl)ethanol can be synthesized through
several methods, primarily categorized as chemical synthesis involving chiral auxiliaries and
biocatalytic reductions.

Chemical Synthesis via Chiral Auxiliary

A common chemical approach involves the use of a chiral auxiliary to direct the stereoselective
reduction of the corresponding ketone, 4'-methoxyacetophenone.[1]
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Experimental Protocol:

e Imine Formation: 4'-Methoxyacetophenone is reacted with a chiral amine, such as (R)-a-
methylbenzylamine, in a suitable solvent like toluene. The reaction is typically carried out
under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the
equilibrium towards the formation of the chiral imine.[1]

» Diastereoselective Reduction: The resulting chiral imine is then reduced. A common method
is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen
atmosphere.[1] The steric hindrance from the chiral auxiliary directs the hydride attack to one
face of the imine, leading to the formation of the desired diastereomer of the amine.

o Hydrolysis and Removal of Auxiliary: The chiral auxiliary is subsequently removed by
hydrolysis, typically under acidic conditions, to yield the enantiomerically enriched (R)-1-(4-
Methoxyphenyl)ethanol.

Below is a DOT script visualizing the general workflow for the chemical synthesis of (R)-1-(4-
Methoxyphenyl)ethanol.
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Chemical Synthesis Workflow
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Chemical synthesis workflow for (R)-1-(4-Methoxyphenyl)ethanol.

Biocatalytic Synthesis
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Biocatalytic reduction of 4'-methoxyacetophenone offers a greener and highly stereoselective
alternative to chemical methods.[1] This approach utilizes enzymes, often within whole
microbial cells, to catalyze the asymmetric reduction of the ketone.

Experimental Protocol (General):

» Biocatalyst Preparation: A microorganism known to possess a suitable alcohol
dehydrogenase (ADH) is cultured. Examples include species of Rhodotorula and Trigonopsis
variabilis.[9][10] The cells may be used directly or immobilized to improve stability and

reusability.

» Bioreduction: 4'-Methoxyacetophenone is added to a buffered medium containing the
biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like
isopropanol).[11] The reaction is incubated under controlled temperature and pH.

» Optimization: Reaction conditions such as substrate concentration, pH, temperature, and the
use of co-solvents or ionic liquids can be optimized to enhance yield and enantiomeric
excess.[9] For instance, using immobilized Rhodotorula sp. AS2.2241 cells, optimal
conditions were found to be a 5.0% (v/v) content of the ionic liquid 1-(2'-hydroxy)ethyl-3-
methylimidazolium nitrate, a buffer pH of 8.5, a reaction temperature of 25 °C, and a
substrate concentration of 12 mM, resulting in a yield of 98.3% and an enantiomeric excess
of >99%.[9]

e Product Isolation: After the reaction, the product is extracted from the aqueous medium using
an organic solvent and purified by standard techniques like column chromatography.

The following DOT script illustrates the general workflow for the biocatalytic synthesis.
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Biocatalytic Synthesis Workflow
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Biocatalytic synthesis workflow for (R)-1-(4-Methoxyphenyl)ethanol.

Spectroscopic Data

The structural elucidation of (R)-1-(4-Methoxyphenyl)ethanol is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, CDCls): The proton NMR spectrum is characterized by the following
signals: a doublet for the methyl protons, a quartet for the methine proton, signals for the
aromatic protons, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton.
The typical chemical shifts (&) are summarized in Table 2.[12]

13C NMR (100 MHz, CDCIs): The carbon NMR spectrum shows distinct signals for the methyl
carbon, the methine carbon, the aromatic carbons (with different shifts for the substituted and
unsubstituted carbons), and the methoxy carbon. The characteristic chemical shifts are
presented in Table 2.[12]

Nucleus Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

IH NMR

-CHs 1.48 doublet 6.4

-OH ~1.8-2.0 broad singlet

-OCHs 3.86 singlet

-CH(OH) 5.08-5.10 multiplet

Aromatic-H 6.87-7.34 multiplet

13C NMR

-CHs 22.9

-OCHs 55.3

-CH(OH) 66.6

Aromatic.C 110.4, 120.8, 126.1,

128.3, 133.4, 155.6

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Methoxyphenyl)ethanol displays characteristic absorption bands
corresponding to its functional groups. A broad band in the region of 3300-3500 cm~1 is
indicative of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic
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ring and the alkyl groups are observed around 3000 cm~*. The C=C stretching of the aromatic
ring appears in the 1500-1600 cm~1 region. A strong C-O stretching band for the alcohol is
typically found around 1080 cm~1,[12][13]

Applications in Drug Development and Research

(R)-1-(4-Methoxyphenyl)ethanol is a key chiral building block in the synthesis of more
complex, biologically active molecules.[1] Its primary utility lies in its ability to introduce a
specific stereocenter, which is often critical for the pharmacological activity of a drug. While not
typically a pharmacologically active agent itself, it serves as an important intermediate.

Some research suggests that related compounds may possess biological activities, such as
antioxidant properties and the potential to inhibit cytochrome P450 enzymes, which are
involved in drug metabolism. However, the main focus of research on (R)-1-(4-
Methoxyphenyl)ethanol remains its application in asymmetric synthesis.[14] It is also utilized
in studies of photolysis due to its chemical structure.[3][8]

Conclusion

(R)-1-(4-Methoxyphenyl)ethanol is a well-characterized chiral alcohol with significant
applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its
synthesis can be achieved through both traditional chemical methods and more sustainable
biocatalytic routes, with the latter often providing superior enantioselectivity. The
comprehensive physicochemical and spectroscopic data provided in this guide serves as a
valuable resource for researchers working with this important chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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